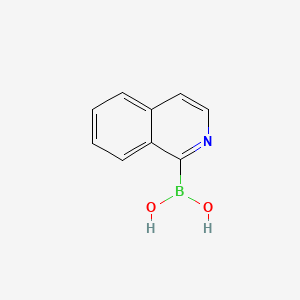
Isoquinolin-1-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-1-ylboronic acid is a chemical compound used for pharmaceutical testing . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention from chemists and pharmacologists over recent years . Efficient synthesis methods have been developed, including metal catalysts and catalyst-free processes in water . These methods provide creative inspiration and expand novel ideas for researchers in this field .Molecular Structure Analysis
Isoquinolin-1-ylboronic acid has a molecular formula of C9H8BNO2 . Its molecular weight is 172.98 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in a cyclic structure .Chemical Reactions Analysis
Boronic acid-based compounds, like Isoquinolin-1-ylboronic acid, have been studied for their chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis
Isoquinolin-1-ylboronic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 419.1±37.0 °C at 760 mmHg . It is recommended to be stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
Isoquinolin-1-ylboronic acid derivatives serve as crucial intermediates in the synthesis of complex organic molecules. For instance, they have been utilized in the microwave-assisted Suzuki cross-coupling reactions to prepare new biquinoline derivatives, which are valuable in various chemical and pharmacological studies (Broch, Anizon, & Moreau, 2008). Additionally, these derivatives have facilitated the development of novel fluorophores for labeling nucleosides, indicating their importance in biochemical labeling and imaging applications (Singh & Singh, 2007).
Development of Fluorescent Probes
Isoquinolin-1-ylboronic acid derivatives are instrumental in creating fluorescent probes for biological and chemical sensing. A notable application includes the development of novel fluorophores with high fluorescence signals and enhanced hybridization affinity for oligodeoxyribonucleotides, which are crucial for genetic studies and diagnostic applications (Singh & Singh, 2007). Another research demonstrated the use of these derivatives in synthesizing a pH fluorescent probe, offering a new tool for monitoring pH fluctuations in biological systems, thus contributing significantly to cellular and molecular biology (Jiao et al., 2019).
Safety And Hazards
The safety data sheet for Isoquinolin-1-ylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Orientations Futures
While specific future directions for Isoquinolin-1-ylboronic acid are not mentioned in the literature, the field of isoquinoline synthesis is a hot topic in organic and medicinal chemistry that needs development of new strategies . The exploration of novel chemistries using boron, such as in boronic acid-based compounds, is also an area of interest .
Propriétés
IUPAC Name |
isoquinolin-1-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUIQFODKHOTHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC2=CC=CC=C12)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-ylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

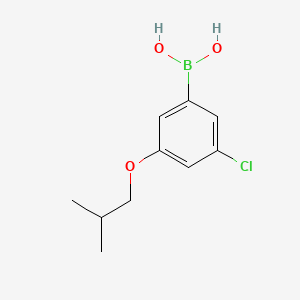
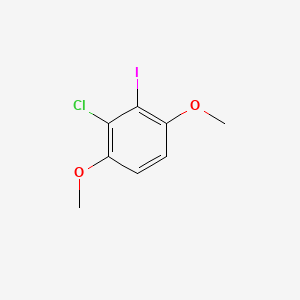
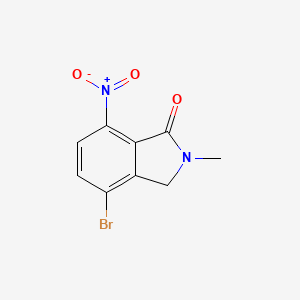
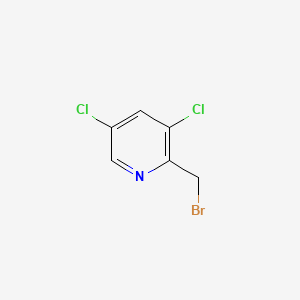
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)
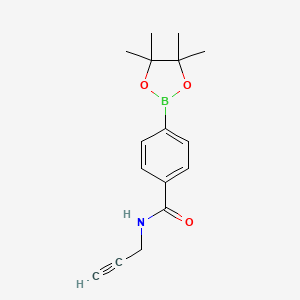
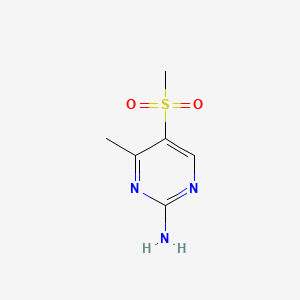
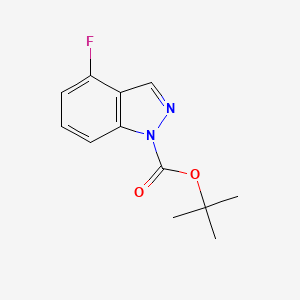
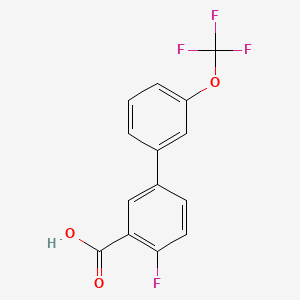
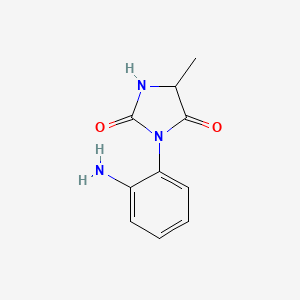
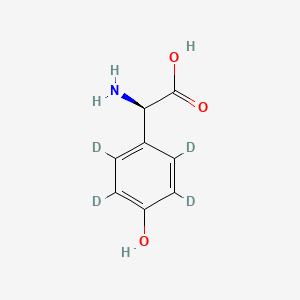
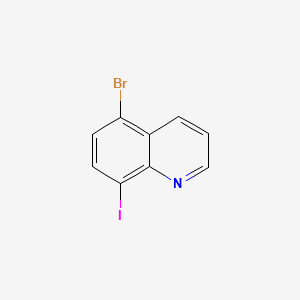
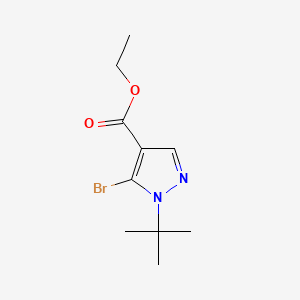
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)